Dimethyldithiocarbamic acid sodium salt dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

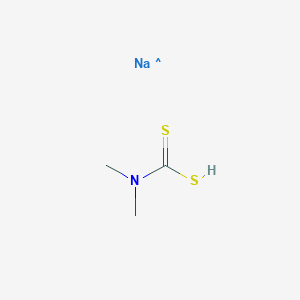

Dimethyldithiocarbamic acid sodium salt dihydrate is an organosulfur compound with the chemical formula C₃H₆NNaS₂. It is one of the simplest organic dithiocarbamates and appears as a white or pale yellow, water-soluble solid. This compound is widely used as a precursor to fungicides and rubber chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyldithiocarbamic acid sodium salt dihydrate is typically synthesized by treating carbon disulfide with dimethylamine in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CS}_2 + \text{HN(CH}_3\text{)}_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(CH}_3\text{)}_2 + \text{H}_2\text{O} ] The compound crystallizes from water as the dihydrate NaS₂CN(CH₃)₂·2H₂O .

Industrial Production Methods

In industrial settings, the preparation involves adding water to a reaction kettle, followed by the addition of lye and a 40% dimethylamine solution under stirring. Carbon disulfide is then added dropwise while maintaining the reaction temperature below 30°C. The resulting solution is allowed to react for 1-2 hours, after which it is filtered to remove any insoluble residues .

Chemical Reactions Analysis

Types of Reactions

Dimethyldithiocarbamic acid sodium salt dihydrate undergoes various chemical reactions, including:

Oxidation: Oxidation of sodium dimethyldithiocarbamic acid can yield thiram, a well-known fungicide.

Substitution: The compound can react with dimethyl sulfate in an aqueous medium to form the methyl ester of dimethyldithiocarbamic acid.

Common Reagents and Conditions

Oxidizing Agents: Used in the oxidation reactions to form thiram.

Dimethyl Sulfate: Used in substitution reactions to form esters.

Major Products

Thiram: Formed through oxidation.

Methyl Ester of Dimethyldithiocarbamic Acid: Formed through substitution with dimethyl sulfate.

Scientific Research Applications

Dimethyldithiocarbamic acid sodium salt dihydrate has a wide range of applications in scientific research:

Medicine: Investigated for its potential use in antimicrobial treatments.

Mechanism of Action

The mechanism of action of sodium dimethyldithiocarbamic acid involves disrupting the enzyme systems of microorganisms, leading to their death. This disruption occurs through the chelation of metal ions, which are essential for the enzymatic activities of the microorganisms .

Comparison with Similar Compounds

Similar Compounds

- Sodium diethyldithiocarbamate

- Potassium dimethyldithiocarbamate

- Zinc dimethyldithiocarbamate

- Ferric dimethyldithiocarbamate

- Nickel bis(dimethyldithiocarbamate)

Uniqueness

Dimethyldithiocarbamic acid sodium salt dihydrate is unique due to its simplicity and versatility. It serves as a precursor to a wide range of industrial chemicals and has diverse applications in agriculture, medicine, and industry. Its ability to chelate metal ions makes it particularly valuable in various chemical processes .

Properties

Molecular Formula |

C3H7NNaS2 |

|---|---|

Molecular Weight |

144.22 g/mol |

InChI |

InChI=1S/C3H7NS2.Na/c1-4(2)3(5)6;/h1-2H3,(H,5,6); |

InChI Key |

MJXOOPBZYCWYIF-UHFFFAOYSA-N |

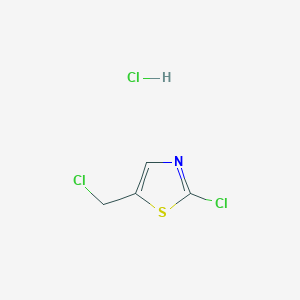

Canonical SMILES |

CN(C)C(=S)S.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.